molecular formula C19H17N3O2 B11572113 2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11572113
M. Wt: 319.4 g/mol
InChI Key: KLAYLZRTNAHLOX-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique structure combining an oxazole ring with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common route includes the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of 2-methoxyphenyl isocyanate as a reagent has been documented for similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic rings.

    Reduction: This can be used to reduce any nitro groups present in the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O2/c1-13-3-5-14(6-4-13)12-21-19-17(11-20)22-18(24-19)15-7-9-16(23-2)10-8-15/h3-10,21H,12H2,1-2H3

InChI Key

KLAYLZRTNAHLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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